molecular formula C13H17NO3S B13647871 N-(2-Methylbenzoyl)methionine CAS No. 65054-80-0

N-(2-Methylbenzoyl)methionine

Cat. No.: B13647871
CAS No.: 65054-80-0
M. Wt: 267.35 g/mol
InChI Key: FHRIVDXDDZJHQI-UHFFFAOYSA-N
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Description

(2-Methylbenzoyl)methionine is a compound that combines the structural features of methionine, an essential amino acid, and a 2-methylbenzoyl group Methionine plays a crucial role in protein synthesis and various metabolic processes, while the 2-methylbenzoyl group introduces aromatic properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzoyl)methionine typically involves the acylation of methionine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of (2-Methylbenzoyl)methionine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzoyl)methionine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(2-Methylbenzoyl)methionine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in methionine metabolism.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (2-Methylbenzoyl)methionine involves its interaction with various molecular targets and pathways. The methionine moiety can participate in protein synthesis and methylation reactions, while the 2-methylbenzoyl group can interact with aromatic receptors and enzymes. The compound’s effects are mediated through its incorporation into proteins and its role in metabolic pathways, such as the methionine cycle and transsulfuration pathway.

Comparison with Similar Compounds

Similar Compounds

    Methionine: An essential amino acid involved in protein synthesis and methylation reactions.

    2-Methylbenzoic Acid: An aromatic compound used in organic synthesis and as a precursor for various derivatives.

    S-Adenosylmethionine (SAM): A derivative of methionine that serves as a universal methyl donor in numerous biochemical reactions.

Uniqueness

(2-Methylbenzoyl)methionine is unique due to its combination of methionine and 2-methylbenzoyl functionalities. This dual nature allows it to participate in both amino acid metabolism and aromatic chemistry, making it a versatile compound for various applications. Its unique structure also provides distinct reactivity patterns and potential biological activities not observed in its individual components.

Properties

CAS No.

65054-80-0

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

2-[(2-methylbenzoyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C13H17NO3S/c1-9-5-3-4-6-10(9)12(15)14-11(13(16)17)7-8-18-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

FHRIVDXDDZJHQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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